4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline
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Overview
Description
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the substituents sequentially. For instance, the benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base. The ethylbenzoyl group can be added through Friedel-Crafts acylation using 4-ethylbenzoyl chloride and a Lewis acid catalyst. The methoxy group can be introduced via methylation reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, inhibiting or activating their functions. The benzenesulfonyl group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the ethylbenzoyl and methoxy groups can modulate the compound’s lipophilicity and overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-3-(4-methylbenzoyl)-6-methoxyquinoline
- 4-(benzenesulfonyl)-3-(4-chlorobenzoyl)-6-methoxyquinoline
- 4-(benzenesulfonyl)-3-(4-fluorobenzoyl)-6-methoxyquinoline
Uniqueness
4-(benzenesulfonyl)-3-(4-ethylbenzoyl)-6-methoxyquinoline is unique due to the presence of the ethyl group in the benzoyl moiety, which can influence its chemical reactivity and biological activity. The combination of the benzenesulfonyl, ethylbenzoyl, and methoxy groups provides a distinct structural framework that can be fine-tuned for specific applications.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-methoxyquinolin-3-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-17-9-11-18(12-10-17)24(27)22-16-26-23-14-13-19(30-2)15-21(23)25(22)31(28,29)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBPUNMCXLSFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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